molecular formula C20H20N4O3 B2387200 2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097930-40-8

2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2387200
CAS No.: 2097930-40-8
M. Wt: 364.405
InChI Key: LWNNTZZIJBZSGV-UHFFFAOYSA-N
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Description

2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring and a tetrahydrobenzoxazole moiety

Mechanism of Action

Target of Action

The primary targets of 2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline are adenosine receptors . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer—as adenosine triphosphate (ATP) and adenosine diphosphate (ADP)—as well as in signal transduction as cyclic adenosine monophosphate (cAMP) .

Mode of Action

This compound interacts with its targets, the adenosine receptors, by binding to them . This binding can inhibit or stimulate the activity of the adenosine receptors, leading to various downstream effects .

Biochemical Pathways

The interaction of this compound with adenosine receptors affects several biochemical pathways . These include pathways related to energy transfer and signal transduction . The compound’s action can lead to changes in the levels of ATP, ADP, and cAMP, affecting various cellular processes .

Pharmacokinetics

The compound’s interaction with adenosine receptors suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include changes in the activity of adenosine receptors and alterations in the levels of ATP, ADP, and cAMP . These changes can affect a variety of cellular processes, potentially leading to therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with adenosine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzoxazole Moiety: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic conditions to form the tetrahydrobenzoxazole ring.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the pyrrolidine structure.

    Coupling Reactions: The final step involves coupling the tetrahydrobenzoxazole and pyrrolidine moieties with the quinoxaline core. This can be achieved through nucleophilic substitution or other coupling reactions under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinoxaline core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with a quinoxaline core, such as quinoxaline-2-carboxylate, share structural similarities.

    Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole have similar benzoxazole moieties.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid share the pyrrolidine ring structure.

Uniqueness

2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs. This unique structure allows for diverse applications and interactions in various scientific fields.

Properties

IUPAC Name

(3-quinoxalin-2-yloxypyrrolidin-1-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-20(19-14-5-1-4-8-17(14)27-23-19)24-10-9-13(12-24)26-18-11-21-15-6-2-3-7-16(15)22-18/h2-3,6-7,11,13H,1,4-5,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNNTZZIJBZSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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